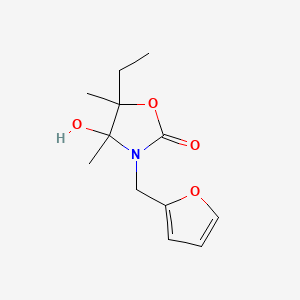
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one is a complex organic molecule that features a brominated indole core with a benzodioxole substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Formation of the Benzodioxole Substituent: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated indole with the benzodioxole substituent using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzodioxole ring.
Reduction: Reduction reactions can target the carbonyl group in the indole ring, converting it to an alcohol.
Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Products include oxidized derivatives such as indole-2,3-dione.
Reduction: Products include reduced derivatives like 2-hydroxyindole.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-amino-2,3-dihydro-1H-indol-2-one.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The brominated indole core is particularly interesting for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用机制
The mechanism of action of (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole moiety can also interact with various receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
(3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-chloro-2,3-dihydro-1H-indol-2-one: Contains a chlorine atom instead of bromine, which can alter its electronic properties and reactivity.
Uniqueness
The presence of the bromine atom in (3Z)-3-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-bromo-2,3-dihydro-1H-indol-2-one makes it unique compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to hydrogen or chlorine can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
属性
分子式 |
C16H10BrNO3 |
|---|---|
分子量 |
344.16 g/mol |
IUPAC 名称 |
(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-bromo-1H-indol-2-one |
InChI |
InChI=1S/C16H10BrNO3/c17-10-2-3-13-11(7-10)12(16(19)18-13)5-9-1-4-14-15(6-9)21-8-20-14/h1-7H,8H2,(H,18,19)/b12-5- |
InChI 键 |
HOZQTTXXDKNSCY-XGICHPGQSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C4=C(C=CC(=C4)Br)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-4-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11111139.png)
![(1E)-1-[3-(chloromethyl)-2,4,6-trimethylbenzylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11111152.png)
![2-Methylpropyl [5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B11111157.png)


![2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methylphenol](/img/structure/B11111177.png)
![5,5'-sulfonylbis[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11111180.png)
![5,6-Dimethyl-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B11111196.png)
![2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11111199.png)


![N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide](/img/structure/B11111209.png)
![N-(5-Chloro-2-methylphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11111211.png)
![4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate](/img/structure/B11111212.png)
